1-Ethyl-6-ethynyl-1H-indole
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Overview
Description
1-Ethyl-6-ethynyl-1H-indole is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Preparation Methods
The synthesis of 1-Ethyl-6-ethynyl-1H-indole can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the indole core. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere . Another method involves the Fischer indole synthesis, which uses phenylhydrazine and ethyl ketones under acidic conditions to form the indole ring .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
1-Ethyl-6-ethynyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products from these reactions include various functionalized indole derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
1-Ethyl-6-ethynyl-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-6-ethynyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The ethynyl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
1-Ethyl-6-ethynyl-1H-indole can be compared with other indole derivatives such as:
1-Methylindole: Similar in structure but lacks the ethynyl group, resulting in different reactivity and biological activity.
1-Ethylindole: Lacks the ethynyl group, making it less versatile in chemical reactions.
6-Bromo-1-ethylindole: Contains a bromine atom instead of an ethynyl group, leading to different substitution patterns and reactivity.
The presence of the ethynyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its biological activity .
Properties
IUPAC Name |
1-ethyl-6-ethynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-10-5-6-11-7-8-13(4-2)12(11)9-10/h1,5-9H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZGULIKFCSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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